molecular formula C16H13NO2 B12960956 7-(Benzyloxy)isoquinolin-1(2H)-one

7-(Benzyloxy)isoquinolin-1(2H)-one

Cat. No.: B12960956
M. Wt: 251.28 g/mol
InChI Key: ZLTCJWSCXHGWQA-UHFFFAOYSA-N
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Description

7-(Benzyloxy)isoquinolin-1(2H)-one is a substituted isoquinolinone derivative featuring a benzyloxy group at the 7-position. Isoquinolin-1(2H)-one scaffolds are heterocyclic compounds with broad bioactivities, including anticancer, antimicrobial, and anti-inflammatory properties . This compound is synthesized via oxidative cyclization and benzyl protection strategies, as demonstrated in the total synthesis of related natural products .

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

7-phenylmethoxy-2H-isoquinolin-1-one

InChI

InChI=1S/C16H13NO2/c18-16-15-10-14(7-6-13(15)8-9-17-16)19-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,17,18)

InChI Key

ZLTCJWSCXHGWQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CNC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)isoquinolin-1(2H)-one can be achieved through various methods. One common approach involves the rhodium-catalyzed C-H activation/annulation reactions. For instance, a Suzuki cross-coupling between 2-halobenzonitriles and vinyl boronates followed by platinum-catalyzed nitrile hydrolysis and cyclization can produce isoquinolin-1(2H)-ones . Another method involves the use of N-chloroamides as directing synthons for cobalt-catalyzed room-temperature C-H activation .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes, especially those involving metal-free conditions, suggests potential for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 7-(Benzyloxy)isoquinolin-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)isoquinolin-1(2H)-one involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to form stable nitrogen-containing heterocycles, which can interact with various biological molecules . Specific pathways and targets are still under investigation, but its structural features suggest potential interactions with enzymes and receptors.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Substituent(s) Key Properties References
7-(Benzyloxy)isoquinolin-1(2H)-one 7-OBn High lipophilicity; requires deprotection for further functionalization
7-Methoxy-isoquinolin-1(2H)-one 7-OMe Moderate solubility in polar solvents; direct synthetic precursor to APIs
7-Nitroisoquinolin-1(2H)-one 7-NO₂ Electron-withdrawing group; enhances reactivity in nucleophilic substitutions
7-Amino-4-bromoisoquinolin-1(2H)-one 7-NH₂, 4-Br Bromine enables cross-coupling; amino group facilitates hydrogen bonding
7-(Trifluoromethyl)isoquinolin-1(2H)-one 7-CF₃ Increased metabolic stability; strong electron-withdrawing effect

Key Observations :

  • Lipophilicity : The benzyloxy group (7-OBn) confers higher lipophilicity than methoxy (7-OMe) or hydroxyl analogs, impacting bioavailability .
  • Reactivity: Nitro (7-NO₂) and bromo (4-Br) substituents enhance electrophilicity, enabling downstream modifications .

Key Research Findings

  • Synthetic Efficiency: Transition metal-free cascade reactions offer greener routes to isoquinolinones, though benzyloxy derivatives still require metal catalysts for selective functionalization .
  • Structure-Activity Relationships (SAR) :
    • Electron-donating groups (e.g., OMe) improve solubility but reduce metabolic stability.
    • Bulky substituents (e.g., OBn) enhance target affinity in hydrophobic enzyme pockets .

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